molecular formula C20H25N3O3 B6498994 N-cyclopentyl-4-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide CAS No. 953209-74-0

N-cyclopentyl-4-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide

Cat. No.: B6498994
CAS No.: 953209-74-0
M. Wt: 355.4 g/mol
InChI Key: OOESFHMFANWAIG-UHFFFAOYSA-N
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Description

“N-cyclopentyl-4-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide” is a complex organic compound. It contains a cyclopentyl group, a methoxyphenyl group, a dihydropyridazinone group, and a butanamide group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The dihydropyridazinone ring would likely contribute to the rigidity of the molecule, while the methoxyphenyl and butanamide groups could participate in various intermolecular interactions .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The dihydropyridazinone ring might be susceptible to reactions involving the carbonyl group, and the methoxyphenyl and butanamide groups could also participate in various reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the nature of its functional groups. For example, the presence of the methoxyphenyl and butanamide groups could influence its solubility and polarity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and how it’s handled. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The study of new and complex organic compounds like this one is an active area of research in the field of chemistry. Future research could focus on synthesizing this compound, studying its properties, and exploring its potential applications .

Properties

IUPAC Name

N-cyclopentyl-4-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3/c1-26-17-10-8-15(9-11-17)18-12-13-20(25)23(22-18)14-4-7-19(24)21-16-5-2-3-6-16/h8-13,16H,2-7,14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOESFHMFANWAIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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